molecular formula C12H12BrNO3 B15089865 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid

1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B15089865
M. Wt: 298.13 g/mol
InChI Key: HYKJBUYGVUSKON-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a high-value chemical scaffold designed for pharmaceutical and biological research. This compound features the 5-oxopyrrolidine-3-carboxylic acid core, a structure recognized for its significant role in the synthesis of biologically active molecules . The 4-bromobenzyl substituent is a strategically important moiety that can enhance interactions with biological targets and serve as a handle for further synthetic modifications, making this compound a versatile building block in medicinal chemistry. Research Applications and Value: The primary research value of this compound lies in its potential as a precursor for developing novel therapeutic agents. Compounds based on the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated promising anticancer properties in scientific studies. Research on closely related analogs has shown potent cytotoxic effects against a range of aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375), in both 2D and 3D culture models . Furthermore, this chemical scaffold has shown structure-dependent antimicrobial activity against multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains, as well as drug-resistant fungal pathogens like Candida auris . Researchers can readily functionalize the carboxylic acid group to synthesize diverse derivatives, such as hydrazides, hydrazones, esters, and amides, to explore structure-activity relationships and optimize potency and selectivity . Intended Use: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12BrNO3/c13-10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)

InChI Key

HYKJBUYGVUSKON-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide from 4-bromotoluene through bromination.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed by reacting 4-bromobenzyl bromide with a suitable amine, such as pyrrolidine, under basic conditions.

Industrial Production Methods: Industrial production of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to alkyl or aryl derivatives.

    Substitution: Formation of substituted pyrrolidine carboxylic acids.

Scientific Research Applications

1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The bromobenzyl group may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the aromatic ring, substitution patterns, and functional groups. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Key Properties
1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid 4-Bromobenzyl 298.14* N/A† High lipophilicity (Br), carboxylic acid for H-bonding
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Chloro-2-hydroxyphenyl 255.67 188–189 Enhanced antioxidant activity (OH and Cl groups)
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Bromophenyl 284.11 N/A Lower steric hindrance (meta-Br) vs. para-Br analogs
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid 4-Fluorobenzyl 251.23 N/A Reduced electron-withdrawing effect (F vs. Br)
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid 4-Methoxybenzyl 249.26 N/A Increased electron-donating properties (OCH₃)

*Calculated based on molecular formula C₁₂H₁₂BrNO₃.

Key Observations:

  • Halogen Effects: Bromine (Br) at the para position (as in the target compound) increases lipophilicity and steric bulk compared to fluorine (F) or chlorine (Cl). This may enhance blood-brain barrier penetration but reduce solubility .
  • Hydroxyl and Methoxy Groups: Compounds with hydroxyl (OH) or methoxy (OCH₃) substituents exhibit higher antioxidant activity due to radical scavenging capabilities .
  • Carboxylic Acid vs. Esters/Amides: Free carboxylic acids (e.g., target compound) generally show stronger antioxidant and enzyme-inhibitory activities compared to ester or amide derivatives, as seen in analogs like methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (melting point 145–146°C, lower activity) .
Antioxidant Activity
  • The 5-chloro-2-hydroxyphenyl analog demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to the synergistic effects of Cl and OH groups .
  • Compounds with free carboxylic acids (e.g., 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) showed optical density values up to 1.675 in reducing power assays, indicating strong electron-donating capacity .
  • Target Compound Inference: The 4-bromobenzyl group may reduce antioxidant efficacy compared to hydroxylated analogs due to the absence of direct radical scavenging groups. However, its lipophilicity could enhance cellular uptake in hydrophobic environments .
Antimicrobial and Anticancer Potential
  • 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibited Gram-positive antibacterial activity, including against vancomycin-resistant Staphylococcus aureus (VISA) .
  • Target Compound Inference: The bromine atom’s electron-withdrawing nature may enhance interactions with bacterial enzymes or DNA, but specific data on the 4-bromobenzyl derivative is lacking .

Biological Activity

1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound characterized by a bromobenzyl group attached to a pyrrolidine ring, featuring both a ketone and a carboxylic acid functional group. Its molecular formula is C12H12BrNO3, with a molecular weight of approximately 298.13 g/mol. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for large-scale production. Techniques such as continuous flow reactors are employed to enhance yield and purity.

Biological Activity Overview

The biological activity of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid has been explored primarily in two areas: antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have indicated that derivatives of 5-oxopyrrolidine compounds exhibit significant antimicrobial properties against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact effectively with bacterial targets, making it a candidate for further development against resistant pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acidMRSA< 64 µg/mL
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidKlebsiella pneumoniae< 32 µg/mL
1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acidPseudomonas aeruginosa< 128 µg/mL

This table summarizes the antimicrobial activity of various derivatives, highlighting the effectiveness of compounds similar to 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid.

Anticancer Activity

The anticancer potential of this compound has been evaluated using A549 human lung adenocarcinoma cells. In vitro studies have shown that certain structural modifications can enhance its cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells.

In experiments comparing the viability of A549 cells after treatment with various derivatives, it was found that:

CompoundViability (%) after Treatment (100 µM)
1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid61%
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid64%
Cisplatin (control)30%

These findings suggest that while the compound exhibits promising anticancer activity, it also requires further optimization to maximize efficacy and minimize side effects .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrolidine compounds showed potent activity against drug-resistant strains. The structural modifications significantly influenced the antimicrobial efficacy, indicating that further exploration could yield new therapeutic agents .
  • Cytotoxicity Assessment : In another study, various derivatives were tested against A549 cells and non-cancerous human small airway epithelial cells (HSAEC-1 KT). The results indicated that specific substitutions enhanced anticancer activity while reducing cytotoxic effects on normal cells, showcasing the potential for selective targeting of cancer cells .

Q & A

Q. What are the recommended spectroscopic methods to confirm the structural identity of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid?

  • Methodological Answer : Combine 1H/13C NMR to verify the pyrrolidine ring, bromobenzyl substituent, and carboxylic acid group. For example, the bromine atom in the benzyl group induces distinct splitting patterns in aromatic proton signals (δ ~7.3–7.5 ppm). FT-IR confirms the carbonyl (C=O) stretch of the 5-oxopyrrolidine moiety (~1700 cm⁻¹) and carboxylic acid (-COOH) (~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (C12_{12}H12_{12}BrNO3_3, theoretical 298.0 g/mol). Cross-reference with predicted spectral data from computational tools like ACD/Labs or literature analogs .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store in a desiccator under inert gas (argon/nitrogen) at room temperature to prevent hydrolysis of the lactam ring or carboxylic acid degradation. Avoid prolonged exposure to moisture or light. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before critical experiments .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of 1-(4-Bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid, and how can side products be minimized?

  • Methodological Answer : Use a two-step protocol : (1) Condensation of 4-bromobenzylamine with itaconic acid in boiling water to form the pyrrolidine scaffold; (2) Acid-catalyzed cyclization (e.g., H2_2SO4_4) to yield the lactam. Key parameters :
  • Temperature control : Maintain reflux at 100°C to avoid decarboxylation.
  • Catalyst optimization : Screen Brønsted acids (e.g., p-TsOH vs. H2_2SO4_4) to reduce byproducts like open-chain intermediates.
  • Purification : Use recrystallization (propan-2-ol/water) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yields typically range from 34–60% based on analogous syntheses .

Q. How can researchers resolve contradictions in bioactivity data between enzyme inhibition assays and cellular models?

  • Methodological Answer :
  • Assay Design : For enzyme studies (e.g., neutrophil elastase inhibition), use purified enzyme systems with fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) to measure IC50_{50}. In cellular models, account for membrane permeability by derivatizing the carboxylic acid group (e.g., methyl ester prodrugs).
  • Control Experiments : Include cell viability assays (MTT) to rule out cytotoxicity confounding activity. Validate target engagement using Western blotting (e.g., elastase substrate cleavage).
  • Data Normalization : Express activity as % inhibition relative to vehicle controls and positive inhibitors (e.g., sivelestat). Discrepancies may arise from prodrug conversion efficiency or off-target effects .

Q. What computational tools are suitable for predicting the reactivity and binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like elastase (PDB ID 1H1B). Focus on the bromobenzyl group’s hydrophobic pocket occupancy and hydrogen bonding via the carboxylic acid.
  • DFT Calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites, aiding in predicting metabolic stability or derivatization sites.
  • MD Simulations : Run GROMACS trajectories (100 ns) to assess binding mode stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with (a) varied substituents on the benzyl ring (e.g., -F, -CF3_3), (b) lactam ring expansion (e.g., 6-membered), or (c) carboxylic acid bioisosteres (e.g., tetrazole).
  • Functional Assays : Test analogs in parallel for enzyme inhibition, cellular permeability (Caco-2 monolayers), and metabolic stability (microsomal assays).
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ, logP) with activity. Prioritize analogs with >10-fold potency improvements .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting point data across literature sources?

  • Methodological Answer :
  • Purity Verification : Re-crystallize the compound and confirm purity via HPLC (>98%).
  • DSC Analysis : Perform differential scanning calorimetry to detect polymorphs or solvates.
  • Literature Cross-Check : Compare reported values (e.g., 173–175°C in vs. predicted 170–175°C in ) and note solvent-dependent variations (e.g., hydrate vs. anhydrous forms) .

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